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Pivalic-d3 Acid

NMR spectroscopy aqueous internal standard chemical shift reference

Pivalic-d3 Acid (CAS 95926-88-8; IUPAC: 3,3,3-trideuterio-2,2-dimethylpropanoic acid) is a stable isotope-labeled analog of pivalic acid featuring three deuterium atoms selectively substituted on a single methyl group, yielding a molecular formula of C₅H₇D₃O₂ and a molecular weight of 105.15 g/mol. It retains full carboxylic acid functionality identical to unlabeled pivalic acid (CAS 75-98-9, MW 102.13 g/mol), but the +3.019 Da mass shift introduced by the CD₃ moiety enables unambiguous mass spectrometric discrimination from the endogenous analyte.

Molecular Formula C5H10O2
Molecular Weight 105.15 g/mol
Cat. No. B12422850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePivalic-d3 Acid
Molecular FormulaC5H10O2
Molecular Weight105.15 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)O
InChIInChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/i1D3
InChIKeyIUGYQRQAERSCNH-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pivalic-d3 Acid for Bioanalytical Quantification: A Procurement-Focused Overview of the Trimethylacetic Acid Deuterated Internal Standard


Pivalic-d3 Acid (CAS 95926-88-8; IUPAC: 3,3,3-trideuterio-2,2-dimethylpropanoic acid) is a stable isotope-labeled analog of pivalic acid featuring three deuterium atoms selectively substituted on a single methyl group, yielding a molecular formula of C₅H₇D₃O₂ and a molecular weight of 105.15 g/mol . It retains full carboxylic acid functionality identical to unlabeled pivalic acid (CAS 75-98-9, MW 102.13 g/mol), but the +3.019 Da mass shift introduced by the CD₃ moiety enables unambiguous mass spectrometric discrimination from the endogenous analyte [1]. This compound is manufactured by Toronto Research Chemicals (TRC) as catalog number P520003 and serves as the labeled analogue of Pivalic Acid (P520000), a recognized metabolite of pivaloyl-containing oral cephem antibiotics . Its specific deuteration pattern—restricting labeling to one of three methyl groups—distinguishes it from more heavily deuterated analogs such as Pivalic-d6 Acid (CAS 95926-89-9, six deuteriums, MW 108.17) and Pivalic acid-d9 (CAS 42983-07-3, nine deuteriums, MW 111.19) .

Why Pivalic-d3 Acid Cannot Be Substituted by In-Class Analogs Without Quantitative Performance Degradation


Deuterated pivalic acid isotopologues are not interchangeable commodities. The number and position of deuterium atoms directly control three interdependent variables: the mass shift magnitude (Δm/z), the chromatographic retention time, and the residual ¹H NMR signal pattern. A structural analog internal standard (e.g., valproic acid, 2-ethylbutyric acid) lacks chemical identity with the target analyte pivalic acid, introducing differential ionization efficiency and extraction recovery that degrade assay accuracy [1]. A more heavily deuterated analog such as Pivalic acid-d9 (Δm/z = +9.057) provides a larger mass shift but at the cost of increased deuterium isotope effect on reversed-phase LC retention—deuterated isotopologues consistently elute earlier than their protium counterparts, with the magnitude of the retention shift scaling with the number of deuterium atoms per molecule [2]. A less deuterated option such as Pivalic-d6 Acid (Δm/z = +6.038) eliminates the NMR reference utility because all methyl hydrogens are replaced by deuterium, rendering the compound invisible in ¹H spectra . Only Pivalic-d3 Acid simultaneously provides (a) a +3 Da mass shift sufficient to avoid overlap with the analyte's natural isotopic envelope on a triple-quadrupole instrument, (b) two intact CH₃ groups generating a sharp ¹H singlet at 1.08 ppm for use as an aqueous NMR chemical shift reference, and (c) minimal deuteration-induced retention time distortion due to the lower deuterium count .

Quantitative Evidence Guide: Pivalic-d3 Acid Differentiation from Pivalic Acid, Pivalic-d6 Acid, Pivalic Acid-d9, and Non-Isotopic Internal Standards


¹H NMR Chemical Shift Reference: Pivalic-d3 Acid Provides a 1.08 ppm Diagnostic Singlet While Unlabeled Pivalic Acid and d9/d6 Analogs Fail to Provide an Isolated Reference Signal

Pivalic-d3 Acid delivers a sharp ¹H NMR singlet at 1.08 ppm in D₂O arising exclusively from the two non-deuterated methyl groups, while the CD₃ group is entirely silent in ¹H spectra . Unlabeled pivalic acid produces a nine-proton singlet at approximately 1.21 ppm from all three CH₃ groups, which can overlap with analyte signals in complex mixtures [1]. Pivalic-d6 Acid and Pivalic acid-d9 are fully deuterated on all methyl positions, rendering them undetectable in ¹H NMR for use as internal shift standards . This differential signal pattern makes Pivalic-d3 Acid the only pivalic acid isotopologue capable of serving simultaneously as an aqueous ¹H chemical shift reference and a mass spectrometry internal standard.

NMR spectroscopy aqueous internal standard chemical shift reference

Mass Shift Optimization: Δm/z +3.019 Da Provides Sufficient Analyte Separation While Minimizing Chromatographic Deuterium Isotope Effect Compared to d6 (+6 Da) and d9 (+9 Da) Analogs

Pivalic-d3 Acid introduces a mass shift of +3.019 Da relative to unlabeled pivalic acid (monoisotopic [M+H]⁺: m/z 103.076 for C₅H₁₁O₂ vs. m/z 106.095 for C₅H₈D₃O₂) . This +3 Da shift is sufficient to separate the internal standard signal from both the analyte's monoisotopic peak and its natural ¹³C isotopic envelope (M+1 at ~5.5% and M+2 at ~0.15% relative abundance) [1]. Meanwhile, the lower total deuterium count (3 vs. 6 or 9) reduces the magnitude of the chromatographic deuterium isotope effect: deuterated compounds consistently exhibit shorter retention times on reversed-phase columns than their protium counterparts, with the retention shift scaling with deuterium number [2]. In contrast, Pivalic acid-d9 (Δm/z +9.057) provides an unnecessarily large mass shift that demands wider quadrupole isolation windows and may cause the IS to elute measurably earlier than the analyte, risking differential matrix effects in electrospray ionization [3].

LC-MS/MS quantification isotope dilution mass spectrometry deuterium isotope effect

Pivalic Acid Metabolite Quantification Provenance: Pivalic-d3 Acid is the Direct Labeled Analogue of a Clinically Significant Antibiotic Metabolite Documented in Antimicrobial Pharmacokinetic Studies

Pivalic acid is released as a metabolite from pivaloyloxymethyl prodrugs of oral cephem antibiotics including S-1108, pivampicillin, pivmecillinam, and cefditoren pivoxil [1]. In the seminal disposition study by Mizojiri et al. (1995), free pivalic acid accounted for >80% of total radioactivity in rat plasma and 60–70% in dog plasma, with a plasma half-life of approximately 3 hours in rats [2]. Pivalic-d3 Acid (TR-P520003) is the direct deuterated analogue of Pivalic Acid (P520000) and is explicitly designated by TRC as the labeled analogue of this specific metabolite . This direct chemical identity—in contrast to a structural analog IS that would differ in extraction recovery and ionization efficiency—ensures identical behavior through sample preparation, chromatographic separation, and electrospray ionization, a prerequisite for isotope dilution mass spectrometry accuracy [3]. Non-deuterated pivalic acid cannot serve as an internal standard because it is chemically indistinguishable from the analyte in the MS detector. More heavily deuterated analogs (d6, d9) provide the same functional equivalence but at higher synthesis cost and with greater potential for deuterium-associated retention shift.

pharmacokinetics antibiotic metabolism pivalic acid quantification

Deuterium Isotope Effect on Acidity: Pivalic-d3 Acid Exhibits a Quantified ΔpK of 0.010 ± 0.002 Versus Unlabeled Pivalic Acid, Ensuring Acid-Base Behavior Within 2.3% of the Native Analyte

Streitwieser and Klein (1963) determined the deuterium isotope effect on acidity for fully deuterated pivalic acid using conductivity measurements, reporting a KD/KH ratio corresponding to ΔpK = pK(D) − pK(H) = 0.010 ± 0.002 [1]. This means deuterated pivalic acid is approximately 2.3% weaker than its protium counterpart. In contrast, deuterated formic acid (ΔpK = 0.030 ± 0.004) and deuterated acetic acid (ΔpK = 0.014 ± 0.002) exhibit larger isotope effects on acidity due to the proximity of the deuterium substitution to the carboxylic acid group [2]. The minimal acidity impact of deuteration in pivalic acid is a consequence of the remote location of the deuterium atoms (on a methyl group two bonds removed from the carboxyl carbon), making Pivalic-d3 Acid functionally equivalent to unlabeled pivalic acid in all acid-base-dependent processes including liquid-liquid extraction, solid-phase extraction, and derivatization reactions .

isotope effect acid dissociation constant physicochemical equivalence

Deuterium Tracer Provenance in Biosynthesis: Pivalic-d3 Acid Extends to Fatty Acid and Antibiotic Pathway Elucidation Where Unlabeled Pivalic Acid Cannot Be Distinguished from Endogenous Pools

Rezanka et al. (2011) demonstrated that deuterium-labelled pivalic acid, when added to nutrient media of Alicyclobacillus acidoterrestris and Rhodococcus erythropolis, was incorporated into cellular fatty acids as a starter unit, giving rise to tert-butyl fatty acids (t-FAs). In Rhodococcus erythropolis, the labeled pivalic acid was also transformed into isobutyric and 2-methylbutyric acid starter units, which were then incorporated into iso-even and anteiso fatty acids respectively [1]. In Streptomyces avermitilis, deuterated pivalic acid was incorporated into the polyketide antibiotic avermectin [2]. This study demonstrated pivalic acid's role as a dedicated starter unit in both fatty acid and antibiotic biosynthetic pathways. Unlabeled pivalic acid cannot distinguish exogenous supplementation from endogenous biosynthesis in these experiments. While the original study used deuterium-labelled pivalic acid without specifying the exact isotopologue, Pivalic-d3 Acid (with its defined +3 Da mass shift) provides the mass spectrometric signature necessary for GC-MS or LC-MS tracking of downstream labeled products .

biosynthetic pathway deuterium tracer fatty acid biosynthesis

Procurement-Driven Application Scenarios for Pivalic-d3 Acid: Where the d3 Isotopologue Delivers Quantifiable Advantage Over d6, d9, and Non-Isotopic Alternatives


Regulatory Bioanalytical Method Validation for Pivalate-Prodrug Pharmacokinetic Studies (GLP/GCP LC-MS/MS)

In pharmacokinetic studies of pivaloyl-containing antibiotics (pivampicillin, pivmecillinam, cefditoren pivoxil, S-1108), pivalic acid is cleaved from the prodrug in vivo and requires quantification in plasma and urine [1]. Pivalic-d3 Acid serves as the stable isotope-labeled internal standard (SIL-IS) meeting FDA/EMA bioanalytical method validation criteria for analyte/internal standard co-elution and matched matrix effects. The +3 Da mass shift separates the IS signal from the analyte while avoiding the excessive retention time shift associated with d9 isotopologues that can cause differential ion suppression [2]. The documented plasma half-life of pivalic acid (approximately 3 hours in rats, longer in dogs) demands IS response stability across the entire analytical run; the identical chemical structure of Pivalic-d3 Acid to the target analyte ensures this equivalence [3].

Aqueous ¹H NMR Metabolomics with Integrated Internal Chemical Shift and Quantification Reference

For NMR-based metabolomics studies requiring an aqueous internal chemical shift reference that does not interfere with analyte signals, Pivalic-d3 Acid provides a sharp 1.08 ppm singlet from its two residual CH₃ groups while its CD₃ group contributes no signal [1]. Unlike DSS (sodium trimethylsilylpropanesulfonate), which produces multiple signals including a methylene envelope, and unlike Pivalic-d6 Acid or d9 which lack any ¹H signal, Pivalic-d3 Acid is uniquely suited for simultaneous NMR shift referencing and subsequent LC-MS quantification from the same sample aliquot [2]. This dual detection capability is particularly valuable in pharmacometabolomic workflows where orthogonal analytical confirmation is required.

Bacterial Branched-Chain Fatty Acid and Polyketide Antibiotic Biosynthesis Pathway Elucidation Using Stable Isotope Tracing

Researchers investigating the biosynthetic origin of tert-butyl fatty acids (t-FAs) or the incorporation of pivalate-derived starter units into polyketide antibiotics (e.g., avermectin in Streptomyces avermitilis) can employ Pivalic-d3 Acid as a defined-mass tracer [1]. The +3 Da label is detectable by both GC-MS (as fatty acid methyl esters) and LC-MS (as intact acyl-CoAs or acylcarnitines), enabling complete metabolic fate mapping without the safety infrastructure required for ¹⁴C radiotracer work [2]. The Rezanka et al. (2011) study established the biosynthetic framework; Pivalic-d3 Acid provides the precise isotopologue needed to extend these findings to quantitative flux analysis [3].

Carnitine Homeostasis and Drug-Induced Hypocarnitinemia Monitoring via Pivaloylcarnitine Quantification

Pivalic acid released from antibiotic prodrugs is conjugated to carnitine to form pivaloylcarnitine, which is excreted in urine, leading to drug-induced carnitine depletion [1]. Clinical monitoring of pivaloylcarnitine as a biomarker of pivalate exposure requires a validated LC-MS/MS method with a deuterated internal standard to correct for urine matrix variability. Pivalic-d3 Acid provides the foundation for isotope dilution quantification of pivaloylcarnitine following chemical or enzymatic hydrolysis of the conjugate, or alternatively as a labeled precursor for synthesizing the d3-pivaloylcarnitine standard itself [2]. The approximately 2.3% pKa shift (ΔpK = 0.010) is negligible and does not affect the carnitine conjugation equilibrium or the extraction efficiency at physiological pH [3].

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